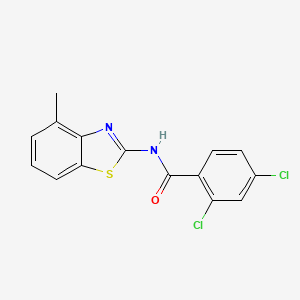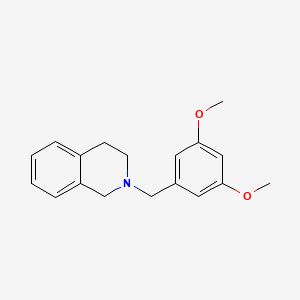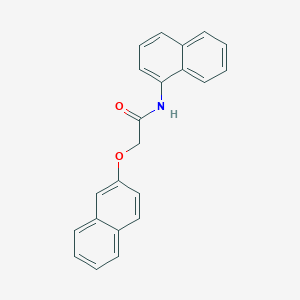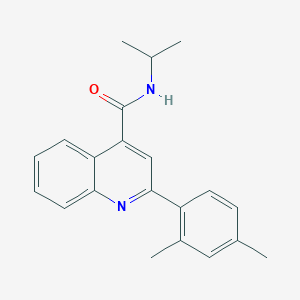
2-(2,4-dimethylphenyl)-N-isopropyl-4-quinolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-dimethylphenyl)-N-isopropyl-4-quinolinecarboxamide, also known as QNZ-46, is a synthetic compound that has garnered attention in the scientific community due to its potential as a therapeutic agent. QNZ-46 belongs to the quinolinecarboxamide family of compounds and has been studied for its anti-inflammatory and anti-cancer properties. In
科学研究应用
2-(2,4-dimethylphenyl)-N-isopropyl-4-quinolinecarboxamide has been studied for its potential as a therapeutic agent in various diseases, including cancer and inflammatory disorders. In cancer research, 2-(2,4-dimethylphenyl)-N-isopropyl-4-quinolinecarboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has been found to induce apoptosis, or programmed cell death, in cancer cells by inhibiting the nuclear factor-kappa B (NF-κB) pathway. In inflammatory disorders, 2-(2,4-dimethylphenyl)-N-isopropyl-4-quinolinecarboxamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
作用机制
2-(2,4-dimethylphenyl)-N-isopropyl-4-quinolinecarboxamide exerts its effects by inhibiting the NF-κB pathway, a signaling pathway that plays a key role in inflammation and cancer. NF-κB is a transcription factor that regulates the expression of genes involved in cell survival, proliferation, and inflammation. 2-(2,4-dimethylphenyl)-N-isopropyl-4-quinolinecarboxamide inhibits the activation of NF-κB by preventing the degradation of its inhibitor, IκBα. This results in the inhibition of NF-κB translocation to the nucleus and the subsequent downregulation of NF-κB target genes.
Biochemical and Physiological Effects
2-(2,4-dimethylphenyl)-N-isopropyl-4-quinolinecarboxamide has been shown to have anti-inflammatory and anti-cancer effects in various in vitro and in vivo models. In cancer models, 2-(2,4-dimethylphenyl)-N-isopropyl-4-quinolinecarboxamide has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In inflammatory models, 2-(2,4-dimethylphenyl)-N-isopropyl-4-quinolinecarboxamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. 2-(2,4-dimethylphenyl)-N-isopropyl-4-quinolinecarboxamide has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
实验室实验的优点和局限性
2-(2,4-dimethylphenyl)-N-isopropyl-4-quinolinecarboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. It has a favorable pharmacokinetic profile, making it a viable compound for in vivo studies. 2-(2,4-dimethylphenyl)-N-isopropyl-4-quinolinecarboxamide has been extensively studied in various models, providing a wealth of data for researchers. However, 2-(2,4-dimethylphenyl)-N-isopropyl-4-quinolinecarboxamide also has some limitations for lab experiments. It has not been extensively studied in humans, and its safety and efficacy in humans are not fully understood. Additionally, 2-(2,4-dimethylphenyl)-N-isopropyl-4-quinolinecarboxamide has a narrow therapeutic window, meaning that it may have toxic effects at higher doses.
未来方向
For 2-(2,4-dimethylphenyl)-N-isopropyl-4-quinolinecarboxamide research include the development of analogs with improved pharmacological properties, investigation of 2-(2,4-dimethylphenyl)-N-isopropyl-4-quinolinecarboxamide in combination with other therapeutic agents, and further investigation of its safety and efficacy in humans.
合成方法
2-(2,4-dimethylphenyl)-N-isopropyl-4-quinolinecarboxamide is synthesized through a multi-step process that involves the reaction of 2,4-dimethylbenzaldehyde with ethyl acetoacetate to produce 2-(2,4-dimethylphenyl)-3-oxobutanoic acid. This intermediate is then reacted with isopropylamine to produce 2-(2,4-dimethylphenyl)-N-isopropyl-4-quinolinecarboxamide. The synthesis of 2-(2,4-dimethylphenyl)-N-isopropyl-4-quinolinecarboxamide has been optimized for high yield and purity, making it a viable compound for scientific research.
属性
IUPAC Name |
2-(2,4-dimethylphenyl)-N-propan-2-ylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O/c1-13(2)22-21(24)18-12-20(16-10-9-14(3)11-15(16)4)23-19-8-6-5-7-17(18)19/h5-13H,1-4H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZIGJBIPMKNMQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-2-nitrobenzamide](/img/structure/B5746828.png)

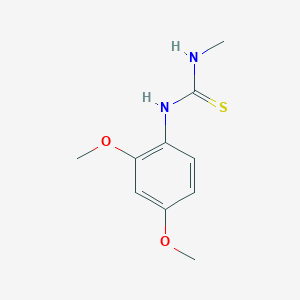
![4-({4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}amino)-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5746842.png)
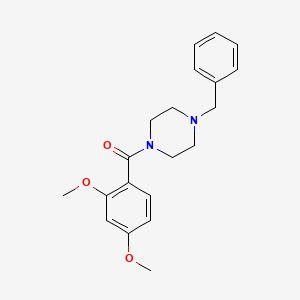
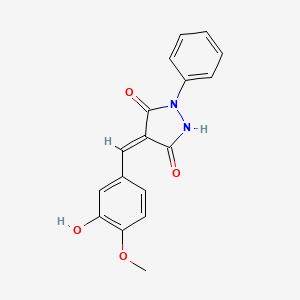
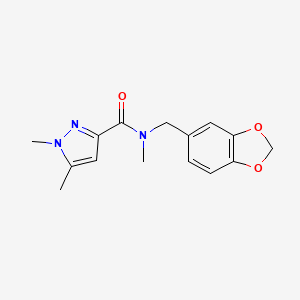

![4-({[1-(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)phenyl thiocyanate](/img/structure/B5746883.png)
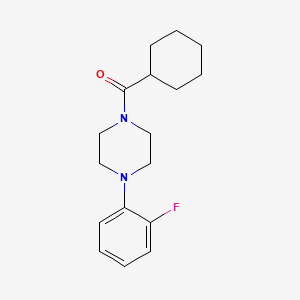
![N-ethyl-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5746903.png)
